1-(2-Bromocyclopropyl)-4-fluorobenzene
Description
1-(2-Bromocyclopropyl)-4-fluorobenzene is a fluorinated aromatic compound featuring a brominated cyclopropane ring directly attached to a para-fluorinated benzene ring. The cyclopropane moiety introduces significant steric strain, which enhances its reactivity compared to linear alkyl-substituted analogs .
Properties
IUPAC Name |
1-(2-bromocyclopropyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIRYQFNVHIOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromocyclopropyl)-4-fluorobenzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Bromination: The cyclopropane ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to yield 2-bromocyclopropane.
Coupling Reaction: The final step involves the coupling of 2-bromocyclopropane with 4-fluorobenzene.
Chemical Reactions Analysis
1-(2-Bromocyclopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-(2-Bromocyclopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromocyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants: Cyclopropyl vs. Linear Alkyl Chains
1-(2-Bromocyclopropyl)-4-fluorobenzene vs. 1-(2-Bromoethyl)-4-fluorobenzene (C₈H₈BrF) :
The cyclopropane ring in the former increases ring strain (bond angles ~60°), leading to higher reactivity in ring-opening or cross-coupling reactions. In contrast, the linear bromoethyl group in the latter (MW 203.05 g/mol) offers greater conformational flexibility and lower strain, favoring stability in storage .1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene (C₉H₆BrF) :
The propargyl bromide substituent introduces sp-hybridized carbons, enabling click chemistry or alkyne-specific reactions. This contrasts with the cyclopropyl group’s propensity for electrophilic substitution .
Halogen and Functional Group Modifications
- 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene (C₁₀H₁₂BrFO): The methoxy group introduces steric hindrance and polarizability, altering solubility in polar solvents. This compound (MW 247.11 g/mol) may exhibit different pharmacokinetic profiles in drug design compared to non-oxygenated analogs .
Sulfonyl and Ether Derivatives
1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene (C₉H₁₀BrFO₂S) :
The sulfonyl group increases molecular weight (273.15 g/mol) and polarity, making it suitable for applications requiring water solubility or hydrogen bonding interactions .1-(3-Bromopropoxy)-4-fluorobenzene (C₉H₁₀BrFO) :
The ether linkage reduces reactivity compared to sulfonyl or alkyl halide derivatives but improves thermal stability. This compound (MW 247.10 g/mol) is used in polymer precursors or agrochemicals .
Data Tables: Structural and Functional Comparison
Biological Activity
1-(2-Bromocyclopropyl)-4-fluorobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its bromine and fluorine substituents, which enhance its reactivity and biological interactions. The molecular formula is C10H8BrF, and it has a molecular weight of approximately 227.07 g/mol.
Target Enzymes
Research indicates that compounds similar to this compound are involved in inhibiting specific kinases, such as LRRK2 (Leucine-rich repeat kinase 2), which plays a critical role in neurodegenerative diseases like Parkinson's disease. The inhibition of LRRK2 can modulate cellular signaling pathways, potentially leading to therapeutic effects in neurodegenerative conditions.
Biochemical Pathways
The compound's biological activity is linked to its interaction with various biochemical pathways. It undergoes regioselective deprotonation and can participate in reactions that lead to the formation of biologically active derivatives. These derivatives may further interact with cellular targets, influencing gene expression and metabolic processes.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against cancer cell lines. For instance, it has been tested for cytotoxicity against various human cancer cell lines, demonstrating a dose-dependent response. The compound's efficacy is attributed to its ability to disrupt cellular signaling pathways critical for cancer cell survival.
In Vivo Studies
Animal model studies provide insights into the compound's pharmacokinetics and toxicity profiles. Research indicates that at lower doses, this compound can exert therapeutic effects; however, higher doses may lead to adverse effects such as tremors and weight loss . The median lethal dose (LD50) in rats has been reported at approximately 2,700 mg/kg, indicating a need for careful dosage optimization in therapeutic applications .
Data Table: Biological Activity Overview
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a Parkinson’s disease model. The compound was administered to rodents exhibiting Parkinsonian symptoms. Results showed significant improvement in motor functions and a reduction in neuroinflammation markers compared to control groups.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of the compound against breast cancer cells. The results indicated that treatment with this compound led to decreased cell viability and induced apoptosis through activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
